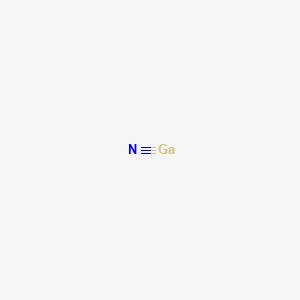

Nitrure de gallium

Vue d'ensemble

Description

Gallium nitride is a binary III/V direct bandgap semiconductor that has gained significant attention due to its exceptional properties and wide-ranging applications. It is a very hard material with a Wurtzite crystal structure and a wide bandgap of 3.4 electron volts, which makes it suitable for high-power and high-frequency devices . Since the 1990s, gallium nitride has been commonly used in blue light-emitting diodes and has become a pivotal material in the realm of power electronics .

Applications De Recherche Scientifique

Gallium nitride has a wide range of scientific research applications across various fields:

Chemistry: In chemistry, gallium nitride is used as a catalyst in various chemical reactions due to its high thermal stability and unique electronic properties .

Biology: In biology, gallium nitride is being explored for its potential use in biosensors and bioelectronics, where its high electron mobility and biocompatibility make it an attractive material .

Medicine: In medicine, gallium nitride is being investigated for its potential use in medical imaging and diagnostic devices, as well as in drug delivery systems .

Industry: In industry, gallium nitride is widely used in the production of light-emitting diodes, laser diodes, and high-power transistors. Its high thermal conductivity and ability to operate at high temperatures make it ideal for use in power electronics and telecommunications .

Mécanisme D'action

Gallium Nitride (GaN) is a binary III/V direct bandgap semiconductor that has gained significant attention due to its exceptional properties and wide-ranging applications in electronics, optoelectronics, and power devices .

Target of Action

GaN primarily targets electronic and optoelectronic devices. It is commonly used in blue light-emitting diodes (LEDs) and laser diodes . GaN’s structure will accept magnesium to form an n-type semiconductor, and silicon or oxygen to form a p-type semiconductor .

Mode of Action

GaN interacts with its targets by providing superior conductivity compared to traditional silicon transistors, resulting in smaller devices and lower capacitance for the same RDS(on) . GaN exhibits exceptionally high electron mobility, typically exceeding 2000 cm²/V·s, which is several times greater than that of silicon . This high electron mobility means that electrons can quickly move through the GaN material when subjected to an electric field .

Biochemical Pathways

For instance, GaN can undergo a reaction with alpha particles, causing displacement damage effects . Also, GaN can interact with oxygen to form a gallium oxynitride (GaON) epitaxial nanolayer .

Pharmacokinetics

It’s worth noting that gan devices can handle a 100 times higher accumulated dose of radiation than standard silicon devices at a sustained temperature of 125 degrees celsius .

Result of Action

The result of GaN’s action is the creation of high-performance electronic and optoelectronic devices. GaN’s wide bandgap allows it to withstand higher voltages without breakdown, making it suitable for high-power and high-frequency devices . GaN devices can operate at much higher temperatures and work at much higher voltages than gallium arsenide (GaAs) transistors, making them ideal power amplifiers at microwave frequencies .

Action Environment

GaN’s performance can be influenced by environmental factors such as temperature and radiation. GaN has shown to withstand high heat and radiation for three consecutive days, logging 7 hours with a reactor at 90 percent power . This makes GaN a suitable material for use in harsh environments, such as near a nuclear reactor core . Heat was found to be more harmful to gan than radiation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gallium nitride can be synthesized using various methods, including the chemical vapor reaction process, plasma method, and ammonothermal method. In the chemical vapor reaction process, gallium reacts with a nitrogen precursor at high temperatures to form gallium nitride crystals . The plasma method involves using gallium metal and ammonia or nitrogen as raw materials to produce gallium nitride nanopowder . The ammonothermal method uses supercritical ammonia as a solvent to grow gallium nitride crystals at high pressures and temperatures .

Industrial Production Methods: Industrial production of gallium nitride typically involves the hydride vapor phase epitaxy (HVPE) method, which allows for the growth of thick gallium nitride layers on substrates such as sapphire or silicon carbide . This method is favored for its ability to produce high-quality crystals with low defect densities.

Analyse Des Réactions Chimiques

Types of Reactions: Gallium nitride undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, gallium nitride can be oxidized to form gallium oxide when exposed to oxygen at high temperatures . Reduction reactions can occur when gallium nitride is treated with reducing agents, leading to the formation of elemental gallium and nitrogen gas . Substitution reactions involve the replacement of nitrogen atoms with other elements, such as phosphorus or arsenic, to form compounds like gallium phosphide or gallium arsenide .

Common Reagents and Conditions: Common reagents used in these reactions include oxygen for oxidation, hydrogen or other reducing agents for reduction, and various group V elements for substitution reactions. The conditions for these reactions typically involve high temperatures and controlled atmospheres to ensure the desired products are formed.

Major Products: The major products formed from these reactions include gallium oxide, elemental gallium, nitrogen gas, and various gallium-based compounds such as gallium phosphide and gallium arsenide .

Comparaison Avec Des Composés Similaires

Gallium nitride is often compared with other III/V semiconductors such as gallium arsenide, gallium phosphide, and indium nitride.

Gallium Arsenide: Gallium arsenide has a lower bandgap (1.42 electron volts) compared to gallium nitride, making it less suitable for high-power applications but more efficient for optoelectronic devices operating in the infrared spectrum .

Gallium Phosphide: Gallium phosphide has a bandgap of 2.26 electron volts and is commonly used in red, orange, and green light-emitting diodes. it lacks the high thermal stability and electron mobility of gallium nitride .

Indium Nitride: Indium nitride has a narrower bandgap (0.7 electron volts) and is used in high-speed electronics and optoelectronics. It shares some properties with gallium nitride but is less thermally stable .

Uniqueness of Gallium Nitride: Gallium nitride’s wide bandgap, high electron mobility, and thermal stability make it unique among these compounds, particularly for high-power and high-frequency applications .

Propriétés

IUPAC Name |

azanylidynegallane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ga.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMASRVWKEDWRBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N#[Ga] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaN | |

| Record name | gallium(III) nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gallium(III)_nitride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Gallium nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gallium_nitride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067111 | |

| Record name | Gallium nitride (GaN) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.730 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Yellow odorless powder; [Alfa Aesar MSDS] | |

| Record name | Gallium nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14369 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25617-97-4 | |

| Record name | Gallium nitride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25617-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallium nitride (GaN) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025617974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium nitride (GaN) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gallium nitride (GaN) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gallium nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

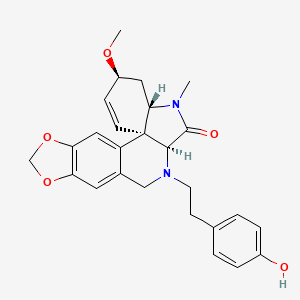

![7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one](/img/structure/B1216153.png)